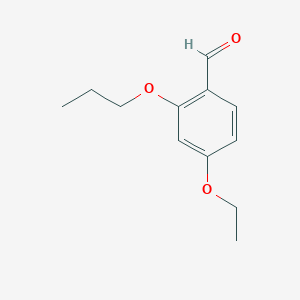
4-Ethoxy-2-propoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of ethoxy and propoxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-propoxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde. The process can be summarized in the following steps:
Ethoxylation: 4-Hydroxybenzaldehyde is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Propoxylation: The intermediate product is then reacted with propyl bromide under similar conditions to introduce the propoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-2-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: 4-Ethoxy-2-propoxybenzoic acid.
Reduction: 4-Ethoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-propoxybenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The ethoxy and propoxy groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxybenzaldehyde: Lacks the propoxy group, making it less sterically hindered.
2-Propoxybenzaldehyde: Lacks the ethoxy group, affecting its electronic properties.
4-Methoxy-2-propoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity.
This detailed overview provides a comprehensive understanding of 4-Ethoxy-2-propoxybenzaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
433731-18-1 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-ethoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-12-8-11(14-4-2)6-5-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
DWKVNHQESWPIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)OCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
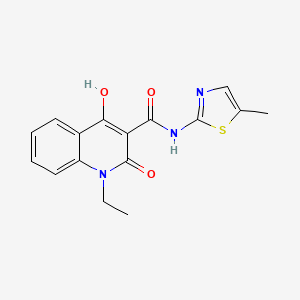

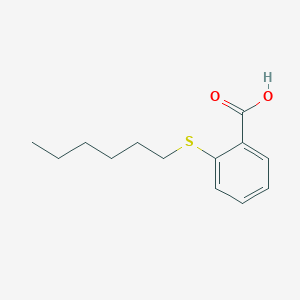
![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)

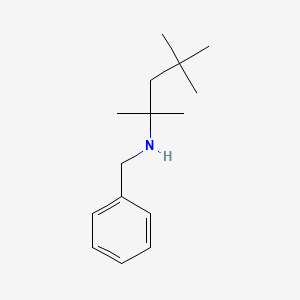
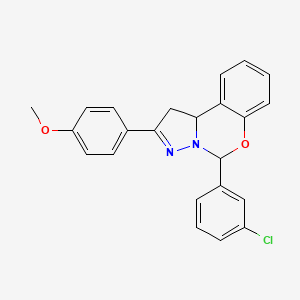

![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)


